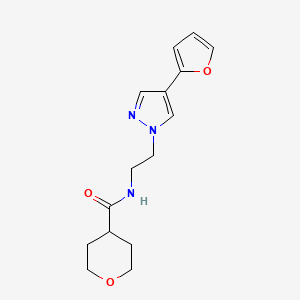

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a tetrahydro-2H-pyran (THP) ring linked via an ethyl-carboxamide bridge to a pyrazole moiety substituted with a furan-2-yl group.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-15(12-3-8-20-9-4-12)16-5-6-18-11-13(10-17-18)14-2-1-7-21-14/h1-2,7,10-12H,3-6,8-9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFGYHUDXUAUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide , a derivative featuring both furan and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Pyrazole Ring : The pyrazole ring can be synthesized through the condensation of hydrazine with appropriate carbonyl compounds.

- Introduction of Furan Ring : The furan moiety is introduced via cyclization reactions involving suitable precursors.

- Tetrahydropyran Formation : This involves the reaction of a suitable alcohol with a carboxylic acid derivative to form the tetrahydropyran structure.

- Final Coupling : The final step involves the coupling of the pyrazole and tetrahydropyran components to yield the target compound.

Reaction Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Hydrazine, Carbonyl Compound |

| 2 | Cyclization | Furan Precursor |

| 3 | Esterification | Alcohol, Acid Derivative |

| 4 | Coupling | Pyrazole, Tetrahydropyran |

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

Antioxidant Properties

The antioxidant activity of such compounds has also been explored. Compounds related to this compound have shown DPPH scavenging percentages between 84.16% and 90.52%, indicating strong potential as antioxidant agents .

Anti-inflammatory Effects

In vitro studies have demonstrated substantial anti-inflammatory effects for similar compounds, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests that these compounds may help mitigate inflammation-related conditions .

DNA Gyrase Inhibition

One of the notable mechanisms of action for related compounds is the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. For example, a closely related compound exhibited an IC50 value of 9.80 µM against E. coli DNA gyrase B, comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Furan and Pyrazole Contribution : The presence of both furan and pyrazole rings is essential for enhancing antimicrobial activity.

- Substituent Effects : Variations in substituents on the pyrazole ring can significantly affect potency; electron-withdrawing groups tend to enhance activity.

- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts play a crucial role in binding affinity to target proteins.

Table: Summary of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a series of benzofuran–pyrazole-based compounds exhibited promising antimicrobial properties against resistant bacterial strains.

- Antioxidant Mechanisms : Research into antioxidant mechanisms revealed that these compounds could reduce oxidative stress in cellular models, suggesting potential applications in age-related diseases.

- Clinical Implications : Ongoing clinical trials are investigating the efficacy of these compounds in treating infections caused by drug-resistant bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound shares core features with several analogues documented in the literature, enabling comparisons of synthetic routes, physicochemical properties, and inferred biological behavior.

Structural Analogues from Evidence

- Compound 9e (1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide) : Structure: Replaces the furan-2-yl group with a bromophenyl substituent and incorporates a cyano group on the THP ring. Synthesis: Synthesized via coupling of a pyrazole-3-carboxylic acid derivative with 4-amino-tetrahydro-2H-pyran-4-carbonitrile (58% yield) . Physicochemical Data:

- Melting point: 188–190°C

- Molecular weight: 465.09 g/mol (HRMS)

- Solubility: Likely moderate in polar aprotic solvents due to the cyano group.

- N-[3-Carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide hydrochloride : Structure: Features a THP-pyrazole core but includes an oxazole-pyridine substituent and a hydrochloride salt.

Target Compound vs. Analogues: Critical Differences

*Calculated based on formula C₁₅H₁₉N₃O₃.

Research Findings and Implications

Physicochemical and Analytical Insights

- Compound 9e : Exhibits a high melting point (188–190°C), consistent with crystalline stability from the bromophenyl and cyano groups. HRMS and elemental analysis data validate synthetic precision (error: 2.8 ppm).

Target Compound :

- Predicted to have a lower melting point than 9e due to reduced steric bulk (furan vs. bromophenyl).

- The furan’s electron-rich nature may enhance π-π stacking in biological targets compared to 9e’s halogenated system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including (1) coupling of furan-2-yl pyrazole precursors with ethylenediamine derivatives and (2) carboxamide formation via condensation with tetrahydro-2H-pyran-4-carboxylic acid. Key steps include:

- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.

- Solvent optimization (e.g., DMF or THF) to enhance yields.

- Temperature control (60–80°C) to prevent decomposition of thermally sensitive intermediates.

- Purity assessment via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to pyrazole (δ 7.5–8.5 ppm), furan (δ 6.2–7.0 ppm), and tetrahydropyran (δ 1.5–4.0 ppm). Integration ratios validate substituent positions.

- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- HRMS : Verify molecular formula (e.g., C₁₈H₂₂N₃O₃) with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy. LogP calculations (e.g., ~2.5) predict moderate lipophilicity.

- Stability : Incubate at 37°C in buffers (pH 1–9) and analyze degradation via LC-MS. Hydrolysis of the carboxamide group is a critical degradation pathway .

Advanced Research Questions

Q. How does structural modification of the pyrazole or furan moieties impact biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with substituents (e.g., methyl, chloro) on pyrazole or furan.

- Biological Assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition). For example, trifluoromethyl substitution enhances metabolic stability but may reduce solubility .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Dose-Response Curves : Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be predicted computationally?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate logS, CYP450 interactions, and blood-brain barrier permeability.

- MD Simulations : Model interactions with serum albumin to predict plasma protein binding .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

- Methodology :

- Chiral Catalysts : Employ asymmetric hydrogenation or organocatalysts (e.g., Jacobsen’s catalyst) for stereocontrol.

- HPLC Chiral Separation : Use Chiracel OD-H columns to resolve enantiomers and assign configurations via circular dichroism .

Critical Considerations

- Data Reproducibility : Variations in synthetic protocols (e.g., catalyst purity) may explain yield discrepancies. Standardize reagent sources and reaction scales .

- Biological Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects and reduce false positives in screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.